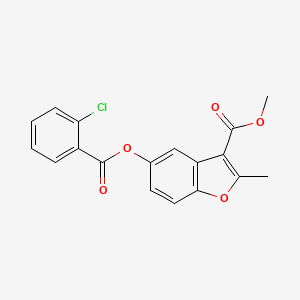

![molecular formula C21H18N2O3S2 B3016405 Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 686771-03-9](/img/structure/B3016405.png)

Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate" is a heterocyclic compound that appears to be related to various synthesized derivatives discussed in the provided papers. These derivatives are characterized by their complex ring structures, which often include thiophene and pyrimidine moieties, and are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions that can be performed under mild conditions to yield high purity products. For instance, the synthesis of benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives was achieved through the reaction of aryl aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and 1H-benzo[d]imidazol-2-amine in glacial acetic acid, featuring high yields and short reaction times . Although the specific synthesis of "Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate" is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using various spectroscopic and crystallographic techniques. For example, a structurally similar compound was analyzed using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . These methods provide detailed information on the molecular conformation, electronic structure, and potential reactive sites of the compounds.

Chemical Reactions Analysis

The reactivity of such heterocyclic compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the active methyl group in certain benzothiophenopyran derivatives reacts with various reagents to form different products, including styryl derivatives, pyruvates, and phthalide . The bromination and subsequent reactions of pyrimidine-carboxylic acids lead to the formation of furo[3,4-d]pyrimidines . These reactions demonstrate the versatility of heterocyclic compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structures. The presence of specific substituents can significantly influence properties such as solubility, melting point, and reactivity. For example, the presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, and an electron donor moiety on the thiazolopyrimidine ring were found to influence the anticancer activity of a series of thiazolopyrimidine derivatives . These properties are crucial for the potential application of such compounds in medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate and similar compounds have been synthesized and studied for their chemical properties. Zadorozhny et al. (2008) reported the synthesis of thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones, indicating a potential for creating diverse chemical structures for various applications (Zadorozhny, Kovtunenko, Turov, & Kucherenko, 2008).

Antitumor Activity

- Research has explored the antitumor properties of thieno[3,2-d]pyrimidine derivatives. Hafez and El-Gazzar (2017) synthesized a range of thieno[3,2-d]pyrimidine derivatives, some of which showed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Biological Activities

- Ashalatha et al. (2007) synthesized compounds from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and screened them for anti-inflammatory, CNS depressant, and antimicrobial activities. Some exhibited promising biological activities (Ashalatha, Narayana, Raj, & Kumari, 2007).

Antioxidant Properties

- The antioxidant properties of pyrimidine derivatives, including those related to Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, have been investigated. Akbas et al. (2018) conducted a study revealing that some compounds are more active in scavenging radicals, indicating potential for use in treatments requiring antioxidant properties (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).

Antibacterial Activity

- Novel derivatives of thieno[2,3-d]pyrimidinone have been synthesized and evaluated for antibacterial activity. Kumari et al. (2017) found significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Kumari, Triloknadh, Harikrishna, Vijjulatha, & Rao, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c24-18(26-13-15-7-3-1-4-8-15)14-28-21-22-17-11-12-27-19(17)20(25)23(21)16-9-5-2-6-10-16/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDDBJQCRNZEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

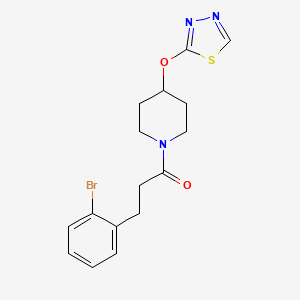

![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)

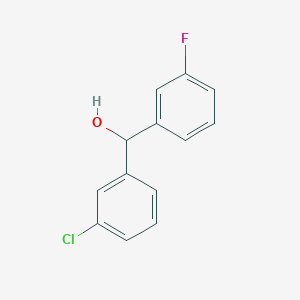

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)

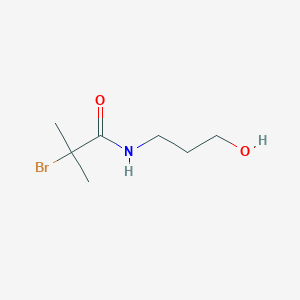

![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B3016331.png)

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)